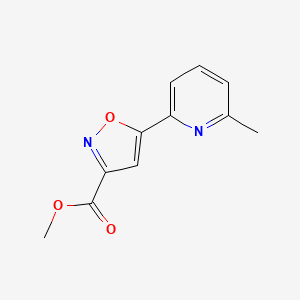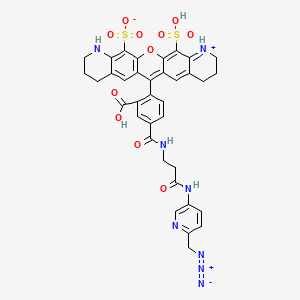
Rhodamine Picolyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodamine Picolyl Azide is a fluorescent compound that combines the properties of rhodamine dyes with a picolyl azide moiety. This compound is particularly useful in bioorthogonal chemistry, where it is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The picolyl moiety enhances the efficiency of these reactions by chelating copper ions, thereby reducing the amount of copper catalyst required .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine Picolyl Azide typically involves the following steps:
Preparation of Rhodamine Derivative: The rhodamine core is synthesized through a series of reactions involving phthalic anhydride and resorcinol.
Introduction of Picolyl Azide Moiety: The picolyl azide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a picolyl halide with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The process may involve automated synthesis and purification systems to ensure consistency and scalability .
化学反応の分析
Types of Reactions: Rhodamine Picolyl Azide primarily undergoes bioorthogonal reactions, specifically the CuAAC reaction. This reaction is highly selective and efficient, making it ideal for labeling biomolecules in complex biological environments.
Common Reagents and Conditions:
Reagents: Copper(I) sulfate, sodium ascorbate, and alkyne-functionalized molecules.
Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.
Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the rhodamine moiety .
科学的研究の応用
Rhodamine Picolyl Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in live-cell imaging and protein labeling due to its fluorescent properties.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Applied in the creation of fluorescent probes and sensors for various analytical applications
作用機序
The mechanism of action of Rhodamine Picolyl Azide in CuAAC reactions involves the chelation of copper ions by the picolyl moiety. This increases the local concentration of copper ions at the reaction site, thereby enhancing the reaction rate and efficiency. The resulting triazole linkage is stable and retains the fluorescent properties of the rhodamine dye, making it useful for imaging and detection applications .
類似化合物との比較
Alexa Fluor Picolyl Azides: These compounds also incorporate a picolyl azide moiety and are used in similar bioorthogonal reactions.
BDP-FL Picolyl Azide: Another fluorescent dye with a picolyl azide group, used for labeling and imaging applications.
Uniqueness: Rhodamine Picolyl Azide stands out due to its high fluorescence quantum yield and photostability, making it particularly suitable for long-term imaging studies. Additionally, the picolyl moiety’s copper-chelating ability reduces the amount of copper catalyst required, enhancing biocompatibility .
特性
分子式 |
C36H32N8O11S2 |
|---|---|
分子量 |
816.8 g/mol |
IUPAC名 |
13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C36H32N8O11S2/c37-44-42-17-21-6-7-22(16-41-21)43-27(45)9-12-40-35(46)20-5-8-23(24(15-20)36(47)48)28-25-13-18-3-1-10-38-29(18)33(56(49,50)51)31(25)55-32-26(28)14-19-4-2-11-39-30(19)34(32)57(52,53)54/h5-8,13-16,38H,1-4,9-12,17H2,(H,40,46)(H,43,45)(H,47,48)(H,49,50,51)(H,52,53,54) |
InChIキー |
DNUOMFAAENARLY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



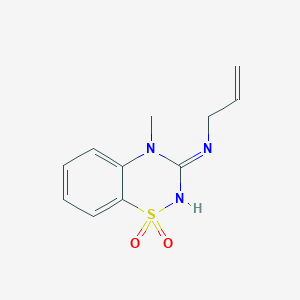
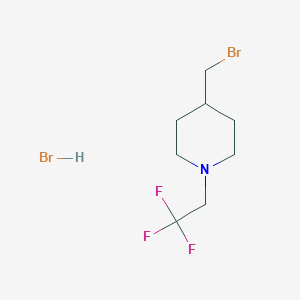
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
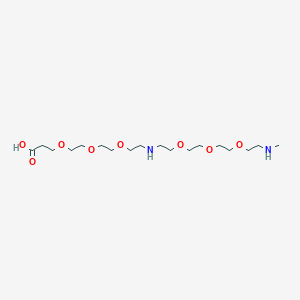
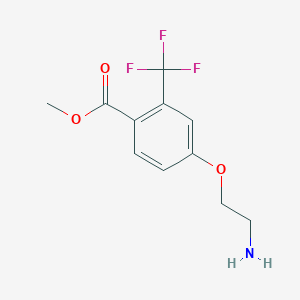
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
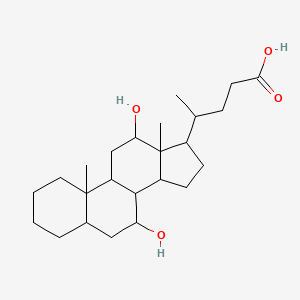
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)
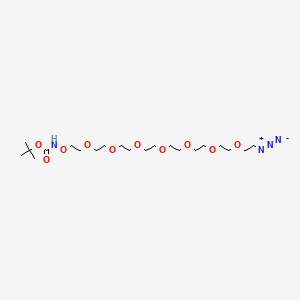

![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
